molecular formula C18H19NO4 B4090946 2-oxo-N-(oxolan-2-ylmethyl)-8-prop-2-enylchromene-3-carboxamide

2-oxo-N-(oxolan-2-ylmethyl)-8-prop-2-enylchromene-3-carboxamide

Cat. No.: B4090946
M. Wt: 313.3 g/mol
InChI Key: WJDROZTWJVOIEV-UHFFFAOYSA-N
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Description

2-oxo-N-(oxolan-2-ylmethyl)-8-prop-2-enylchromene-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a chromene core, which is known for its diverse biological activities, and an oxolan-2-ylmethyl group, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-(oxolan-2-ylmethyl)-8-prop-2-enylchromene-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with a chromene derivative and introduce the oxolan-2-ylmethyl group through a series of nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale reactions. This includes using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-(oxolan-2-ylmethyl)-8-prop-2-enylchromene-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The chromene core can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The oxolan-2-ylmethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols.

Scientific Research Applications

2-oxo-N-(oxolan-2-ylmethyl)-8-prop-2-enylchromene-3-carboxamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its chromene core makes it a candidate for studying biological activities such as anti-inflammatory and antioxidant properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-oxo-N-(oxolan-2-ylmethyl)-8-prop-2-enylchromene-3-carboxamide involves its interaction with various molecular targets. The chromene core can interact with enzymes and receptors, influencing biological pathways. The oxolan-2-ylmethyl group can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-oxo-N-(oxolan-2-ylmethyl)chromene-6-sulfonamide
  • 2-oxo-N-[(2R)-oxolan-2-ylmethyl]-N-[2-(pyridin-4-yl)ethyl]-1,2-dihydroquinoline-6-sulfonamide

Uniqueness

2-oxo-N-(oxolan-2-ylmethyl)-8-prop-2-enylchromene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chromene core and oxolan-2-ylmethyl group make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-oxo-N-(oxolan-2-ylmethyl)-8-prop-2-enylchromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-2-5-12-6-3-7-13-10-15(18(21)23-16(12)13)17(20)19-11-14-8-4-9-22-14/h2-3,6-7,10,14H,1,4-5,8-9,11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJDROZTWJVOIEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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